2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine 2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20189476
InChI: InChI=1S/C9H12N2O/c1-2-6(1)9-11-7-3-4-10-5-8(7)12-9/h6,10H,1-5H2
SMILES:
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine

CAS No.:

Cat. No.: VC20189476

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine -

Specification

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name 2-cyclopropyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine
Standard InChI InChI=1S/C9H12N2O/c1-2-6(1)9-11-7-3-4-10-5-8(7)12-9/h6,10H,1-5H2
Standard InChI Key QBZIRLWVCSOAHS-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC3=C(O2)CNCC3

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

2-Cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine features a bicyclic framework comprising an oxazole ring fused to a tetrahydropyridine moiety. The oxazole component (a five-membered ring containing oxygen and nitrogen) is linked to the six-membered tetrahydropyridine ring at the 5,4-c position, indicating fusion between the oxazole’s third and fourth atoms and the pyridine’s fourth and fifth atoms . The cyclopropyl group at position 2 of the oxazole ring introduces angular strain and influences the compound’s electronic distribution.

Molecular Formula and Weight

The molecular formula is C₉H₁₂N₂O, with a calculated molecular weight of 164.20 g/mol. This aligns with structurally analogous compounds, such as 2-propyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (C₉H₁₄N₂O, 166.22 g/mol), where the cyclopropyl group replaces the propyl chain, reducing the hydrogen count by two.

Table 1: Comparative Molecular Data of Selected Oxazolo-Pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
2-Cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridineC₉H₁₂N₂O164.20Not publicly disclosed
2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridineC₉H₁₄N₂O166.22885273-11-0
4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridineC₆H₈N₂O124.14253682-42-7

Spectroscopic and Stereochemical Properties

While experimental spectral data for the cyclopropyl variant remains limited, inferences can be drawn from related systems. The oxazole ring’s infrared (IR) absorption bands typically appear near 1650–1600 cm⁻¹ (C=N stretching) and 1250–1050 cm⁻¹ (C–O–C asymmetric stretching). Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the cyclopropyl protons (δ 0.5–1.5 ppm) and the oxazole’s aromatic proton (δ 7.5–8.5 ppm) . The tetrahydropyridine ring’s chair or boat conformation influences both reactivity and intermolecular interactions.

Synthetic Methodologies

Multicomponent Bicyclization Strategies

The synthesis of fused oxazolo-pyridine systems often employs multicomponent reactions (MCRs) to streamline ring formation. For example, the preparation of tricyclic pyrazolo[3,4-b]pyridines involves Knoevenagel condensation, Michael addition, and cyclization steps using arylglyoxals, amines, and cyclic ketones . Adapting this approach, 2-cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine could be synthesized via:

  • Cyclopropanation: Introducing the cyclopropyl group through [2+1] cycloaddition of a vinyl oxazole precursor with a diazo compound.

  • Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the oxazole ring from diene precursors.

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency in heterocyclic synthesis, as demonstrated in the synthesis of cyclopenta-fused pyrazolo[3,4-b]pyridines . Applying similar conditions (e.g., acetic acid solvent, 110°C, 25–30 min irradiation) could accelerate the cyclization of preformed intermediates into the target compound.

Table 2: Representative Reaction Conditions for Oxazolo-Pyridine Synthesis

Reaction ComponentRoleExample Conditions
ArylglyoxalElectrophilic carbonyl source2,2-Dihydroxy-1-phenylethanone
Cyclopropylamine derivativeNucleophileCyclopropanecarboxamide
Acid catalystPromote cyclizationAcetic acid (1.5 mL, 110°C, MW)
SolventReaction mediumDMF or acetic acid

Physicochemical Properties and Stability

Thermodynamic Parameters

The cyclopropyl group’s ring strain (≈27 kcal/mol) elevates the compound’s internal energy, potentially lowering its thermal stability compared to non-cyclopropyl analogs. Predicted properties include:

  • Boiling Point: ~250–270°C (similar to 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine’s 262°C ).

  • Density: ~1.12–1.18 g/cm³ (approximated from bicyclic heterocycles ).

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the oxazole’s polarity.

Stability Under Ambient Conditions

Oxazole rings are generally resistant to hydrolysis but may degrade under strong acidic or basic conditions. The tetrahydropyridine moiety’s partial saturation reduces aromaticity, increasing susceptibility to oxidation. Storage recommendations include inert atmospheres and low temperatures to prevent cyclopropane ring opening.

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